molecular formula C24H17F2N3O B2591206 3-(4-ethoxyphenyl)-6,8-difluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901229-32-1

3-(4-ethoxyphenyl)-6,8-difluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2591206
CAS No.: 901229-32-1
M. Wt: 401.417
InChI Key: GGTGWRSYPRCJAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethoxyphenyl)-6,8-difluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a pyrazoloquinoline core with ethoxyphenyl and difluorophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-6,8-difluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with aniline derivatives, the synthesis may proceed through a series of reactions involving nucleophilic substitution, cyclization, and functional group modifications. Specific reagents and catalysts, such as transition metals or organic bases, are often employed to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, green chemistry principles, including the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-6,8-difluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully hydrogenated derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-6,8-difluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as DNA and enzymes. In medicinal applications, it binds to DNA and inhibits topoisomerase enzymes, leading to the disruption of DNA replication and transcription, ultimately causing cell death. This mechanism is similar to that of other quinoline-based drugs, which stabilize the enzyme-DNA complex and induce double-strand breaks .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-ethoxyphenyl)-6,8-difluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These features enhance its binding affinity to molecular targets and improve its efficacy in various applications compared to other quinoline derivatives .

Properties

IUPAC Name

3-(4-ethoxyphenyl)-6,8-difluoro-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2N3O/c1-2-30-18-10-8-15(9-11-18)22-20-14-27-23-19(12-16(25)13-21(23)26)24(20)29(28-22)17-6-4-3-5-7-17/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTGWRSYPRCJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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